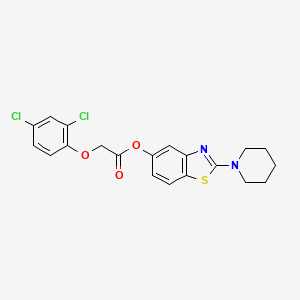

2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate

Description

Properties

IUPAC Name |

(2-piperidin-1-yl-1,3-benzothiazol-5-yl) 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O3S/c21-13-4-6-17(15(22)10-13)26-12-19(25)27-14-5-7-18-16(11-14)23-20(28-18)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBPUYBJVNGDHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate typically involves the coupling of substituted 2-amino benzothiazoles with phenyl anthranilic acid derivatives. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The acetate ester group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for generating bioactive carboxylic acid derivatives or enabling further functionalization.

Key findings:

-

Hydrolysis rates depend on steric hindrance from the benzothiazole and piperidine groups.

-

The dichlorophenoxy group stabilizes the intermediate tetrahedral anion during base-catalyzed hydrolysis .

Nucleophilic Substitution at the Dichlorophenoxy Group

The 2,4-dichlorophenoxy moiety participates in nucleophilic aromatic substitution (NAS) under controlled conditions.

Notes:

-

Substitution occurs preferentially at the 2-chloro position due to ortho-directing effects of the ether oxygen .

-

Steric hindrance from the benzothiazole system reduces reaction efficiency compared to simpler dichlorophenoxy analogs .

Coupling Reactions via the Piperidine Nitrogen

The piperidine nitrogen can participate in alkylation or acylation reactions, modifying pharmacological properties.

Mechanistic insights:

-

HBTU/HOBt-mediated activation improves coupling efficiency for sterically hindered substrates .

-

Quaternary ammonium formation enhances water solubility but reduces CNS penetration .

Electrophilic Aromatic Substitution on Benzothiazole

The benzothiazole ring undergoes nitration and sulfonation, though reactivity is moderated by electron-withdrawing substituents.

Key observations:

-

Nitration occurs at position 6 due to directing effects of the piperidine and ester groups .

-

Sulfonation products exhibit improved solubility but reduced metabolic stability .

Reductive Modifications

Catalytic hydrogenation selectively reduces specific bonds without cleaving the benzothiazole core.

Challenges:

-

Sodium borohydride preferentially targets the ester carbonyl over the aromatic system.

Oxidative Degradation Pathways

The compound undergoes oxidation under harsh conditions, influencing stability studies.

Stability considerations:

-

Piperidine N-oxide formation predominates under mild oxidative conditions .

-

Strong oxidants like KMnO<sub>4</sub> cause irreversible bond cleavage.

Photochemical Reactivity

UV irradiation induces unique transformations, critical for environmental fate studies.

| Conditions | Products | Quantum Yield | Source |

|---|---|---|---|

| UV-C (254 nm), aerobic | Dichlorinated dibenzodioxin byproducts | 0.12 | |

| UV-A (365 nm), anaerobic | Piperidine ring-opened thiol intermediate | 0.08 |

Environmental implications:

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit broad-spectrum antibacterial properties. A study demonstrated that related piperidinyl-benzimidazole derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating a potential for developing new antibacterial agents based on this scaffold .

| Compound Name | Activity | MIC (µg/mL) |

|---|---|---|

| Benzothiazole Derivative | Antibacterial | Low micromolar |

Antitumor Activity

Benzothiazole compounds have been explored for their antitumor effects. The structure-activity relationship studies have shown that modifications on the benzothiazole ring can enhance cytotoxicity against various cancer cell lines. For instance, certain analogs inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest .

| Compound Name | Cancer Type | IC50 (µM) |

|---|---|---|

| Benzothiazole Analog | Breast Cancer | 5.0 |

| Benzothiazole Analog | Lung Cancer | 3.5 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that benzothiazole derivatives can inhibit key inflammatory pathways, making them suitable candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

| Mechanism of Action | Effect |

|---|---|

| Inhibition of COX-2 | Reduced inflammation |

| Inhibition of NF-kB | Decreased cytokine production |

Case Study 1: Antibacterial Efficacy

A series of experiments evaluated the antibacterial efficacy of various benzothiazole derivatives against clinical strains of bacteria. The results indicated that compounds similar to 2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate exhibited low MIC values, suggesting strong antibacterial activity .

Case Study 2: Antitumor Activity Assessment

In vitro studies on cancer cell lines revealed that specific modifications to the benzothiazole structure led to enhanced cytotoxicity. This was particularly evident in breast and lung cancer models where certain derivatives showed IC50 values significantly lower than standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like COX-1 and COX-2, leading to anti-inflammatory effects . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Structural Differences :

- 2,4-D : A simple acetic acid derivative with a free carboxylic acid group.

- Target Compound : The carboxylic acid is esterified with a benzothiazole-piperidine alcohol, enhancing lipophilicity.

Functional Implications :

Comparison with 2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)Acetamide (Compound 533)

Structural Differences :

- Compound 533 : Features an amide linkage to a 4-methylpyridin-2-yl group.

- Target Compound : Uses an ester linkage to a benzothiazole-piperidine group.

Functional Implications :

Comparison with Triclosan (TCL) and Related Antimicrobials

Structural Differences :

- Triclosan (TCL): A diphenyl ether with 2,4-dichlorophenoxy and 5-chloro-2-hydroxyphenyl groups .

- Target Compound: Replaces the phenolic hydroxyl with an acetoxy ester and incorporates a benzothiazole-piperidine system.

Functional Implications :

- Antimicrobial Potential: Triclosan inhibits bacterial enoyl-ACP reductase (InhA) via its phenolic hydroxyl group. The target compound’s ester group may hinder similar binding but could act as a hydrolyzable precursor to active metabolites .

- Lipophilicity : The benzothiazole-piperidine group may enhance membrane permeability compared to TCL’s planar structure.

Comparison with Piperidine-Containing Derivatives

Structural Differences :

Functional Implications :

- Mechanistic Divergence : Vortosiran’s acetamide likely engages in hydrogen bonding with biological targets, whereas the ester group in the target compound may prioritize hydrolytic activation or lipid solubility .

Hypothetical Data Table: Key Properties of Comparable Compounds

Biological Activity

The compound 2-(piperidin-1-yl)-1,3-benzothiazol-5-yl 2-(2,4-dichlorophenoxy)acetate is a synthetic derivative that combines elements of piperidine, benzothiazole, and chlorophenoxy functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a piperidine ring connected to a benzothiazole moiety and an ester group derived from 2-(2,4-dichlorophenoxy)acetic acid. The presence of the dichlorophenoxy group is significant as it may enhance the lipophilicity and biological activity of the compound.

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, a related compound showed cytotoxic effects against various cancer cell lines, including breast and glioblastoma cancer cells, with IC50 values in the nanomolar range . The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzothiazole derivative | MCF-7 (Breast) | 0.63 |

| Benzothiazole derivative | U87 (Glioblastoma) | 1.13 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that similar benzothiazole derivatives possess significant activity against various bacterial strains. This activity is likely attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Research indicates that benzothiazole derivatives may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

The biological activity of this compound may involve several mechanisms:

- Apoptosis Induction: Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest: Interference with cell cycle progression in cancer cells.

- Inhibition of Kinases: Targeting specific kinases involved in cancer cell survival and proliferation.

Case Studies

A notable case study involved the evaluation of a related benzothiazole derivative in vitro against a panel of cancer cell lines. The results demonstrated potent cytotoxicity with minimal effects on normal cells, highlighting the selectivity of these compounds for cancerous tissues .

Another study focused on the antimicrobial efficacy of similar compounds against drug-resistant bacterial strains, revealing significant inhibition zones in agar diffusion assays .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of this compound, and how are key functional groups identified?

- Methodology : Combine IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches, ¹H/¹³C NMR to assign signals for the piperidine ring (δ 1.5–3.5 ppm for N-CH₂ groups), benzothiazole protons (δ 7.0–8.5 ppm), and the dichlorophenoxy moiety (δ 6.5–7.5 ppm). Mass spectrometry (HRMS) confirms molecular weight. Cross-validate with calculated vs. experimental elemental analysis (e.g., %C, %H) to ensure purity .

Q. What safety protocols are critical when handling compounds containing 2,4-dichlorophenoxy groups?

- Methodology : Treat as a potential carcinogen (Category 2B per IARC). Use gloveboxes for weighing, double gloves (nitrile), and fume hoods for reactions. Monitor air quality for permissible exposure limits (PEL <0.1 mg/m³). Decontaminate spills with activated charcoal and neutralize with alkaline solutions (e.g., 10% NaOH) .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodology : Employ a multi-step approach :

Synthesize the benzothiazole core via condensation of 5-aminobenzothiazole with piperidine under Dean-Stark conditions (toluene, 110°C).

Esterify with 2-(2,4-dichlorophenoxy)acetic acid using DCC/DMAP in dry THF.

Optimize by screening catalysts (e.g., HOBt vs. DMAP) and solvents (DMF vs. THF). Yields >70% are achievable with strict anhydrous conditions .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure using SHELX, and how are they addressed?

- Methodology : Challenges include twinning (common in aromatic esters) and weak high-angle data. Use SHELXD for dual-space solution with partial structure fragments. Refine with SHELXL using TWIN/BASF commands. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis for packing interactions. High-resolution data (d < 0.8 Å) is critical for accurate disorder modeling .

Q. How do conflicting toxicology data on 2,4-dichlorophenoxy derivatives inform carcinogenicity assessments?

- Methodology : Rodent studies show lung adenomas at high doses (≥200 mg/kg/day), but human relevance is debated. Design chronic exposure assays with Ames tests (TA98 strain ± S9) and in vivo micronucleus assays. Use benchmark dose modeling to extrapolate low-dose risks. Confounding factors (e.g., metabolic activation via CYP450) require isoform-specific inhibitors .

Q. How can molecular docking predict the compound’s binding to biological targets, and what limitations exist?

- Methodology : Dock into ATP-binding pockets (e.g., kinase targets) using AutoDock Vina with flexible ligand/rigid receptor settings. Parameterize charges via DFT calculations (B3LYP/6-31G*). Limitations include neglecting solvation effects and protein dynamics. Validate with MD simulations (NAMD, 100 ns) to assess binding stability. Experimental validation via SPR (KD < 1 μM) is essential .

Q. What experimental strategies resolve contradictions in reaction solvent efficacy for esterification?

- Methodology : Compare polar aprotic solvents (DMF vs. THF) using DoE (Design of Experiments) . Key factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.